2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid
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Overview
Description
2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid is a complex organic compound characterized by its unique molecular structure It consists of a benzoic acid core linked to a piperazine ring, which is further connected to a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Piperazine Derivatization: The benzodioxole is then reacted with piperazine to form 4-(1,3-benzodioxol-5-ylmethyl)piperazine.
Coupling with Benzoic Acid: Finally, the piperazine derivative is coupled with benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodioxole or piperazine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
- 3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one
Uniqueness
2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Biological Activity
The compound 2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid is a derivative of piperazine and benzodioxole that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including its effects on various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N2O5 with a molecular weight of 374.44 g/mol. Its structure includes a piperazine ring, a benzodioxole moiety, and a carboxylic acid functional group, which are critical for its biological activity.
Antitumor Activity
Research has indicated that compounds featuring the benzodioxole structure exhibit significant antitumor properties. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, derivatives similar to this compound have been shown to inhibit the activity of kinases such as BRAF and EGFR, which are pivotal in tumor growth and metastasis .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have suggested that benzodioxole derivatives can reduce inflammation in various models, indicating their therapeutic potential in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the piperazine ring may enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Benzodioxole Moiety : The presence of methylenedioxy groups enhances antitumor activity.
- Piperazine Ring : Variations in substituents on the piperazine nitrogen can modulate receptor binding affinity and selectivity.
- Carboxylic Acid Group : Essential for biological activity; it influences solubility and bioavailability.
Study on Antitumor Activity
A recent study evaluated the effects of similar benzodioxole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could significantly reduce cell viability, particularly when used in combination with established chemotherapeutics like doxorubicin. The combination therapy showed a synergistic effect, enhancing apoptosis in cancer cells .
In Vivo Toxicity Assessment
In vivo studies involving animal models have assessed the toxicity profile of the compound. At high doses (2000 mg/kg), it exhibited mild behavioral effects without significant organ toxicity, suggesting a favorable safety profile for further development .
Properties
Molecular Formula |
C20H20N2O5 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]benzoic acid |
InChI |
InChI=1S/C20H20N2O5/c23-19(15-3-1-2-4-16(15)20(24)25)22-9-7-21(8-10-22)12-14-5-6-17-18(11-14)27-13-26-17/h1-6,11H,7-10,12-13H2,(H,24,25) |
InChI Key |
YHTRXKRISXDZFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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